N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrole ring, and a triazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrrole ring: This step involves the reaction of the triazole intermediate with a pyrrole derivative under specific conditions.
Attachment of the fluorophenyl group:
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acetamide derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: The compound can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can yield a wide range of substituted products, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases that involve the molecular targets and pathways affected by the compound.
Industry: The compound may have applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole and pyrrole derivatives, such as:
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities
Properties
Molecular Formula |
C15H14FN5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14FN5OS/c1-11-18-19-15(21(11)20-8-2-3-9-20)23-10-14(22)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
ZDQTUGPSLHENQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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